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Compound of Interest

Compound Name:
4-(Pyridin-2-

ylmethoxy)benzaldehyde

Cat. No.: B1594647 Get Quote

Introduction
4-(Pyridin-2-ylmethoxy)benzaldehyde is a bifunctional organic molecule of significant interest

in medicinal chemistry and materials science. Its structure, incorporating a reactive aldehyde, a

flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a versatile building block

for the synthesis of more complex molecular architectures.[1][2] A thorough understanding of its

spectroscopic properties is paramount for researchers to verify its synthesis, assess its purity,

and utilize it effectively in subsequent reactions. This guide provides an in-depth analysis of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-
(Pyridin-2-ylmethoxy)benzaldehyde, grounded in fundamental principles and supported by

comparative data from analogous structures.

Molecular Structure and Key Features
Before delving into the spectroscopic data, it is essential to understand the molecular structure

of 4-(Pyridin-2-ylmethoxy)benzaldehyde. The molecule consists of a benzaldehyde moiety

linked to a pyridine ring through a methylene ether bridge. This structure gives rise to distinct

spectroscopic signatures for each component.

Molecular Formula: C₁₃H₁₁NO₂[1]

Molecular Weight: 213.23 g/mol [1]
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Key Functional Groups:

Aromatic aldehyde

Aryl ether

Pyridine ring

The presence of these functional groups dictates the expected spectroscopic behavior of the

molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of 4-(Pyridin-2-ylmethoxy)benzaldehyde is predicted to show distinct

signals for the aldehydic proton, the aromatic protons on both the benzaldehyde and pyridine

rings, and the methylene protons of the ether linkage. The expected chemical shifts (δ) are

influenced by the electron-withdrawing and -donating effects of the substituents.

Predicted ¹H NMR Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Aldehyde-H 9.9 - 10.1 Singlet (s) 1H

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the carbonyl

oxygen and the

anisotropic effect

of the carbonyl

group.[3][4]

Pyridine-H (α to

N)
8.5 - 8.7 Doublet (d) 1H

Protons adjacent

to the

electronegative

nitrogen atom in

the pyridine ring

are significantly

deshielded.

Benzaldehyde-H

(ortho to CHO)
7.8 - 8.0 Doublet (d) 2H

These protons

are deshielded

by the electron-

withdrawing

aldehyde group.

Pyridine-H (γ to

N)
7.7 - 7.9

Triplet of

doublets (td)
1H

The chemical

shift is influenced

by both the

nitrogen atom

and the adjacent

protons.
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Pyridine-H (β to

N)
7.2 - 7.4 Doublet (d) 1H

These protons

are less

deshielded than

the α-proton.

Benzaldehyde-H

(ortho to OCH₂)
7.0 - 7.2 Doublet (d) 2H

These protons

are shielded by

the electron-

donating ether

group.

Methylene-H (-

OCH₂-)
5.2 - 5.4 Singlet (s) 2H

The methylene

protons are

deshielded by

the adjacent

oxygen atom and

the pyridine ring.

¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The

chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects

of neighboring atoms and functional groups.

¹³C NMR Data

Based on available data for 4-(Pyridin-2-ylmethoxy)benzaldehyde, the following carbon

signals are expected.[1]
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Carbon Atom Chemical Shift (δ, ppm) Rationale

Aldehyde C=O ~191

The carbonyl carbon is highly

deshielded due to the double

bond to oxygen.[3][5]

Pyridine C (α to N) ~157

Carbons adjacent to the

nitrogen in the pyridine ring are

deshielded.

Benzaldehyde C (ipso to

OCH₂)
~163

The carbon atom directly

attached to the ether oxygen is

deshielded.

Pyridine C (γ to N) ~137

Benzaldehyde C (ipso to CHO) ~131

Benzaldehyde C (ortho to

CHO)
~132

Benzaldehyde C (ortho to

OCH₂)
~115

These carbons are shielded by

the electron-donating ether

group.[5]

Pyridine C (β to N) ~123

Pyridine C (α' to N) ~121

Methylene C (-OCH₂-) ~70

The methylene carbon is

deshielded by the adjacent

oxygen atom.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. Each functional group absorbs infrared radiation at a characteristic frequency,

corresponding to its vibrational modes.

Characteristic IR Absorption Bands
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

Aldehyde C-H
2820-2850 and 2720-

2750
Weak to Medium

C-H Stretch (Fermi

doublet)[6][7]

Aromatic C-H 3000-3100 Medium C-H Stretch

Methylene C-H 2850-2960 Medium C-H Stretch[6]

Aldehyde C=O 1680-1710 Strong C=O Stretch[6][7]

Aromatic C=C 1450-1600 Medium to Strong C=C Stretch[6][7]

Ether C-O
1200-1250 and 1000-

1050
Strong

Asymmetric and

Symmetric C-O

Stretch[6]

The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the carbonyl

group in the aldehyde.[7][8] The characteristic, though weaker, Fermi doublet for the aldehydic

C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ is also a definitive feature for an aldehyde.[7]

Mass Spectrometry (MS): Unveiling the Molecular
Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments. This data is crucial for determining the molecular weight and deducing the

structure of the compound.

For 4-(Pyridin-2-ylmethoxy)benzaldehyde, the molecular ion peak (M⁺) would be expected at

an m/z corresponding to its molecular weight (213.23). Aromatic ethers are known to produce

prominent molecular ions due to the stability of the benzene ring.[9][10]

Predicted Fragmentation Pattern

The fragmentation of 4-(Pyridin-2-ylmethoxy)benzaldehyde is expected to be dominated by

cleavage at the ether linkage.
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m/z Fragment Ion Description

213 [C₁₃H₁₁NO₂]⁺ Molecular Ion (M⁺)

212 [C₁₃H₁₀NO₂]⁺
[M-H]⁺, common in

aldehydes[11]

184 [C₁₂H₁₀NO]⁺
[M-CHO]⁺, loss of the formyl

radical[11]

92/93 [C₅H₄NCH₂]⁺ / [C₅H₄NCH₃]⁺

Cleavage of the C-O bond,

forming the pyridylmethyl

cation or a rearranged ion.

78 [C₅H₄N]⁺ Pyridyl cation

The fragmentation pattern of aromatic ethers often involves cleavage of the bond beta to the

aromatic ring.[9][10]

Experimental Protocols
The acquisition of high-quality spectroscopic data requires adherence to standardized

experimental protocols.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 4-(Pyridin-2-
ylmethoxy)benzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

standard 5 mm NMR tube.

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 200-240 ppm and a longer relaxation delay (e.g., 2-5 seconds).
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an

internal standard.

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the empty ATR

crystal.

Mass Spectrometry Protocol (ESI)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass

spectrometer at a constant flow rate.

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range

(e.g., 50-500).

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of 4-(Pyridin-2-ylmethoxy)benzaldehyde.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and

unambiguous characterization of 4-(Pyridin-2-ylmethoxy)benzaldehyde. By understanding

the expected spectroscopic data and the principles behind it, researchers can confidently

identify this compound, verify its purity, and proceed with its application in their synthetic

endeavors. This guide serves as a valuable resource for scientists and professionals in the field

of drug development and chemical research, enabling them to interpret the spectroscopic data

of this important chemical intermediate with a high degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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